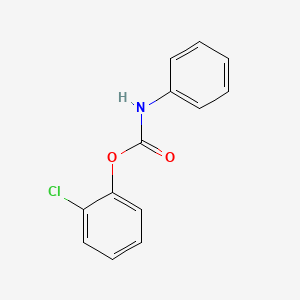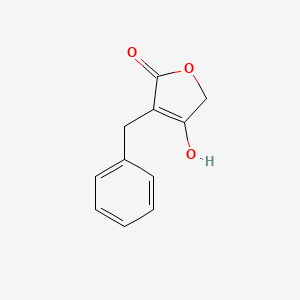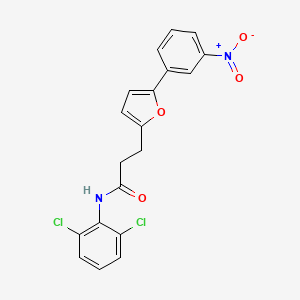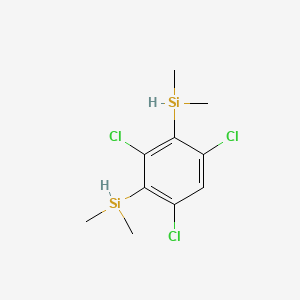
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is a chemical compound with the molecular formula C10H15Cl3Si2 and a molecular weight of 297.762 g/mol . This compound is characterized by the presence of three chlorine atoms and two dimethylsilane groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) typically involves the chlorination of 1,3-phenylenebis(dimethylsilane). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves its interaction with various molecular targets. The chlorine atoms and dimethylsilane groups can participate in chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrachloro-1,4-phenylenebis(dimethylphenylsilane)
- (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)
- 1,4-Phenylenebis(triphenylsilane)
- 1,2-Propadiene-1,3-diylidenetetrakis(trimethylsilane)
- 1,2-Phenylenebis(phenylmethanone)
Uniqueness
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is unique due to its specific substitution pattern on the benzene ring and the presence of dimethylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
19290-11-0 |
|---|---|
Formule moléculaire |
C10H15Cl3Si2 |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
dimethyl-(2,4,6-trichloro-3-dimethylsilylphenyl)silane |
InChI |
InChI=1S/C10H15Cl3Si2/c1-14(2)9-6(11)5-7(12)10(8(9)13)15(3)4/h5,14-15H,1-4H3 |
Clé InChI |
UKZIBJGYEQPZIU-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](C)C1=C(C(=C(C=C1Cl)Cl)[SiH](C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


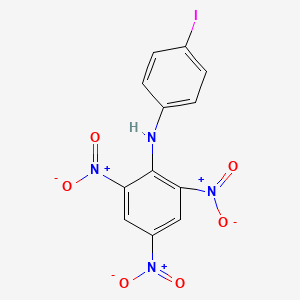
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)

